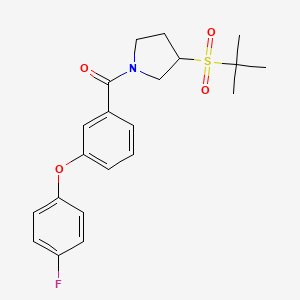

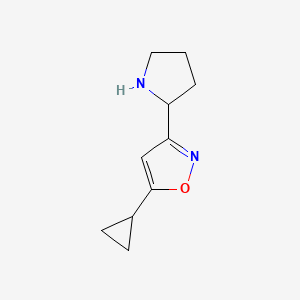

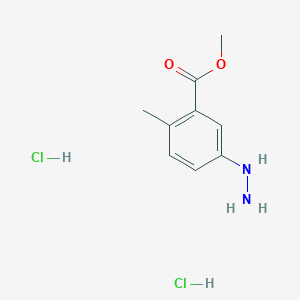

![molecular formula C17H16ClN3O2 B2394433 2-(4-氯苯氧基)-2-甲基-N-(吡唑并[1,5-a]吡啶-5-基)丙酰胺 CAS No. 2034547-27-6](/img/structure/B2394433.png)

2-(4-氯苯氧基)-2-甲基-N-(吡唑并[1,5-a]吡啶-5-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds often involves a Suzuki coupling reaction . This reaction produces intermediates, which are then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce key intermediates . These intermediates undergo a deprotection reaction to afford the final compounds .Molecular Structure Analysis

The structure of synthesized compounds is usually confirmed by X-ray crystallography, 1H and 13C NMR, and HRMS studies .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group . The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .科学研究应用

合成和抗癌活性

包括吡唑、异恶唑和吡啶衍生物在内的杂环化合物的合成一直是科学研究的重点,因为它们在医学应用中具有潜力,特别是作为抗癌和抗菌剂。例如,新型1,3-恶唑俱乐部吡啶-吡唑啉的合成和分子对接研究证明了它们对60个癌细胞系组的抗癌活性,突出了该化合物在克服微生物对药物耐药性方面的潜在用途 (Katariya, Vennapu, & Shah, 2021)。此外,合成了新型吡唑并嘧啶衍生物,显示出显着的抗癌和抗5-脂氧合酶活性,这可能在开发新的治疗剂方面很有价值 (Rahmouni et al., 2016)。

表面、抗氧化和抗菌评估

化合物丙烯酰苯硬脂酰胺被用作起始原料,合成各种衍生物,包括异恶唑、吡唑、嘧啶和吡啶。这些化合物被评估了它们的表面、抗癌和抗氧化活性,展示了此类杂环化合物在化学和药物研究中的多方面应用 (Abdelmajeid, Amine, & Hassan, 2018)。此外,一系列带有芳基磺酸酯部分的新吡唑、异恶唑、苯并恶杂环、苯并噻杂环和苯并二氮杂环衍生物被合成,并显示出良好的抗菌和抗炎活性,进一步强调了这些化合物在开发新疗法中的重要性 (Kendre, Landge, & Bhusare, 2015)。

结构和光学特性

研究还扩展到吡唑并吡啶衍生物的结构和光学特性,分析了它们在电子学和光子学中的潜力。研究了两种吡啶衍生物的结特性,揭示了它们的多分晶性质和光学功能,从而为它们在异质结和光电传感器中的应用提供了见解 (Zedan, El-Taweel, & El-Menyawy, 2020)。

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell division, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents the kinase from carrying out its normal function in cell cycle progression .

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Its inhibition can lead to cell cycle arrest, preventing the replication of DNA and, subsequently, cell division .

Result of Action

The inhibition of CDK2 by the compound leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in the inhibition of cell growth, particularly in cancer cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at certain positions on the compound can improve both its absorption and emission behaviors . These intensities remain low with electron-withdrawing groups (ewgs)

未来方向

属性

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-17(2,23-15-5-3-12(18)4-6-15)16(22)20-13-8-10-21-14(11-13)7-9-19-21/h3-11H,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFDKUDUEYHHAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC2=CC=NN2C=C1)OC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

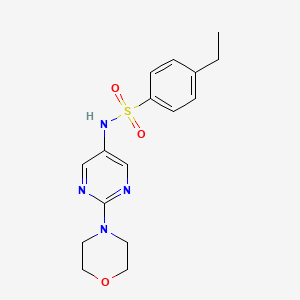

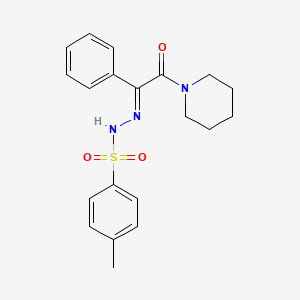

![N,N-diethyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394350.png)

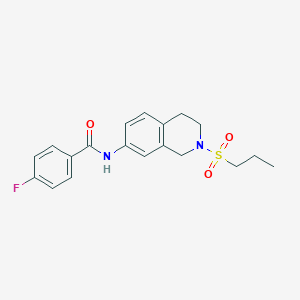

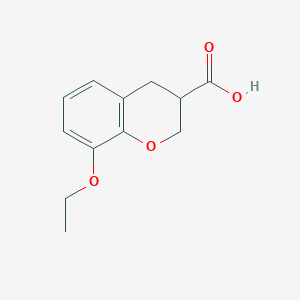

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid](/img/structure/B2394351.png)

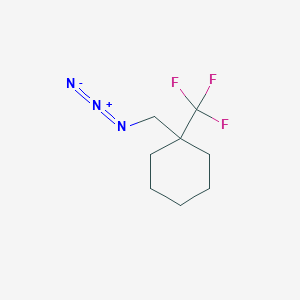

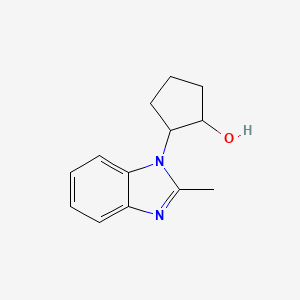

![5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide](/img/structure/B2394353.png)

![Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2394366.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2394369.png)